5-Fluoro-2-(piperidin-3-iloxi)pirimidina

Descripción general

Descripción

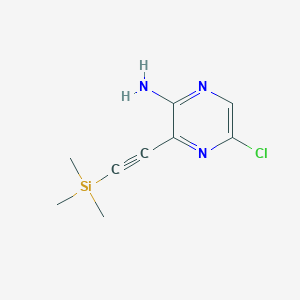

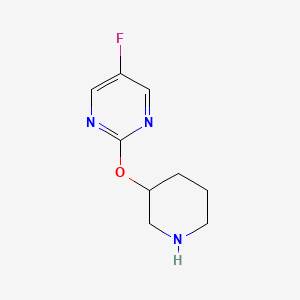

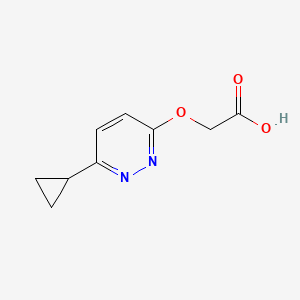

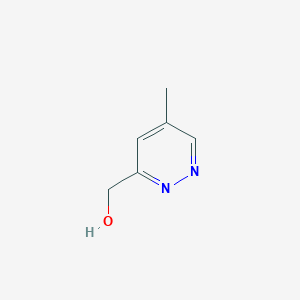

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Piperidina

Los derivados de piperidina son cruciales en el diseño de fármacos, y 5-Fluoro-2-(piperidin-3-iloxi)pirimidina puede servir como material de partida para sintetizar una variedad de derivados de piperidina. Estos derivados están presentes en más de veinte clases de productos farmacéuticos y juegan un papel significativo en la industria farmacéutica .

Aplicaciones Farmacológicas

La porción piperidina es una característica común en los fármacos aprobados por la FDA. Los compuestos con esta porción exhiben una amplia gama de actividades biológicas, incluyendo efectos anticancerígenos, antimicrobianos, analgésicos, antiinflamatorios y antipsicóticos . This compound podría usarse para desarrollar nuevos agentes farmacológicos con estas propiedades.

Investigación Anticancerígena

Los derivados de piperidina han demostrado ser prometedores en la investigación anticancerígena. Se utilizan de diversas maneras para combatir el cáncer, como a través de efectos antiproliferativos y antimetastásicos. El compuesto en cuestión podría explorarse por sus posibles aplicaciones anticancerígenas .

Aplicaciones Antimicrobianas y Antifúngicas

Las características estructurales de los derivados de piperidina los convierten en candidatos adecuados para el desarrollo de nuevos agentes antimicrobianos y antifúngicos. La investigación sobre this compound podría conducir al descubrimiento de nuevos tratamientos para enfermedades infecciosas .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de piperidina son conocidos por sus propiedades analgésicas y antiinflamatorias. Como tal, this compound podría investigarse para su uso en el control del dolor y la inflamación .

Tratamientos de Trastornos Neurológicos

Los compuestos con una estructura piperidina se han utilizado en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer. El compuesto en cuestión puede tener aplicaciones en el desarrollo de fármacos para estas afecciones .

Investigación Antihipertensiva y Cardiovascular

Los derivados de piperidina pueden exhibir efectos antihipertensivos, que son beneficiosos en la investigación cardiovascular. Investigar this compound en este contexto podría conducir a avances en los tratamientos de enfermedades cardíacas .

Investigación Antiviral y Antimalárica

La versatilidad de los derivados de piperidina se extiende a aplicaciones antivirales y antimaláricas. La investigación sobre el compuesto específico podría contribuir a la creación de nuevas terapias para infecciones virales y malaria .

Mecanismo De Acción

Target of action

Fluorinated pyrimidines generally target enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . They may also target other RNA- and DNA-modifying enzymes .

Mode of action

Fluorinated pyrimidines are often incorporated into the DNA and RNA of cancer cells, causing mutations and errors during replication that lead to cell death .

Biochemical pathways

The primary pathway affected by fluorinated pyrimidines is DNA synthesis. By inhibiting thymidylate synthase, these compounds prevent the formation of thymidine monophosphate, a necessary component of DNA .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of fluorinated pyrimidines can vary widely depending on the specific compound and its formulation. Generally, these compounds are well absorbed and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .

Result of action

The ultimate result of the action of fluorinated pyrimidines is the death of rapidly dividing cells, particularly cancer cells .

Action environment

The action, efficacy, and stability of fluorinated pyrimidines can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the specific characteristics of the target cells .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to disruptions in DNA replication and repair processes. Additionally, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine interacts with RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, affecting RNA stability and function .

Cellular Effects

The effects of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms. Furthermore, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine affects cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine exerts its effects through several mechanisms. It binds to and inhibits thymidylate synthase, preventing the formation of thymidine monophosphate, a nucleotide essential for DNA synthesis. This inhibition results in DNA damage and cell cycle arrest. Additionally, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine can incorporate into RNA, disrupting RNA processing and function. These molecular interactions lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth by targeting rapidly dividing cells. At high doses, it may cause toxic effects, such as bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is involved in several metabolic pathways, primarily related to nucleotide synthesis and metabolism. It interacts with enzymes such as thymidylate synthase and DNA topoisomerase 1, affecting DNA replication and repair. Additionally, the compound’s incorporation into RNA can influence RNA metabolism and stability. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. The compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its incorporation into the nucleus can enhance its effects on DNA synthesis and repair. Additionally, localization to the cytoplasm can influence RNA processing and function .

Propiedades

IUPAC Name |

5-fluoro-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLRGOGHSLLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)

![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)

![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)